molecular formula C8H7NS2 B064895 2-Methyl-1,3-benzothiazole-6-thiol CAS No. 180724-75-8

2-Methyl-1,3-benzothiazole-6-thiol

Cat. No. B064895
M. Wt: 181.3 g/mol
InChI Key: DQXVFHHVBSFVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-benzothiazole-6-thiol, also known as MBT, is a sulfur-containing organic compound that is widely used in various industrial applications, including rubber manufacturing, water treatment, and metalworking. It is a pale yellow powder with a strong odor and is soluble in most organic solvents.

Mechanism Of Action

2-Methyl-1,3-benzothiazole-6-thiol exerts its biological effects through multiple mechanisms of action, including inhibition of enzyme activity, induction of apoptosis, and modulation of gene expression. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which are involved in the regulation of melanin synthesis and neurotransmitter signaling, respectively.

Biochemical And Physiological Effects

2-Methyl-1,3-benzothiazole-6-thiol has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. It has been found to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses.

Advantages And Limitations For Lab Experiments

2-Methyl-1,3-benzothiazole-6-thiol is a widely used compound in various laboratory experiments due to its high purity, stability, and solubility in most organic solvents. However, its strong odor and potential toxicity at high concentrations limit its use in certain applications. Additionally, the cost of 2-Methyl-1,3-benzothiazole-6-thiol can be relatively high, which may limit its availability for some research groups.

Future Directions

There are several potential future directions for 2-Methyl-1,3-benzothiazole-6-thiol research, including the development of novel synthetic methods, the identification of new biological targets, and the evaluation of its potential applications in various industrial and environmental settings. Additionally, further studies are needed to elucidate the mechanisms underlying its biological effects and to evaluate its safety and efficacy in various animal models and human clinical trials.

Synthesis Methods

2-Methyl-1,3-benzothiazole-6-thiol can be synthesized through several methods, including the reaction of 2-aminothiophenol with methyl isothiocyanate, the reaction of 2-mercaptobenzothiazole with methyl iodide, and the reaction of 2-mercaptobenzothiazole with methyl isocyanate. The most commonly used method is the reaction of 2-aminothiophenol with methyl isothiocyanate, which yields 2-Methyl-1,3-benzothiazole-6-thiol with a high yield and purity.

Scientific Research Applications

2-Methyl-1,3-benzothiazole-6-thiol has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and environmental science. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties.

properties

CAS RN

180724-75-8

Product Name

2-Methyl-1,3-benzothiazole-6-thiol

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-6-thiol

InChI

InChI=1S/C8H7NS2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3

InChI Key

DQXVFHHVBSFVIT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)S

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S

synonyms

6-Benzothiazolethiol,2-methyl-(9CI)

Origin of Product

United States

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